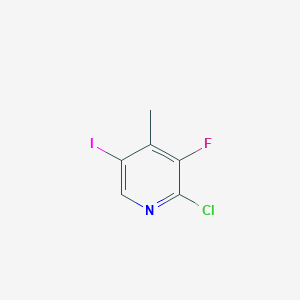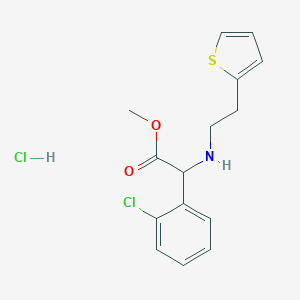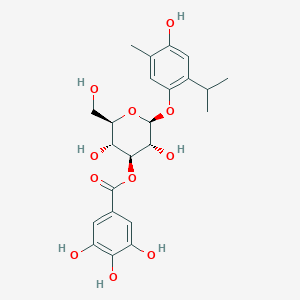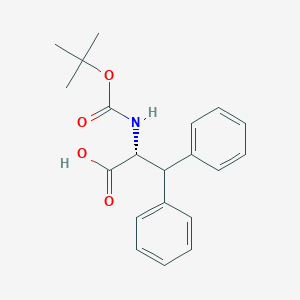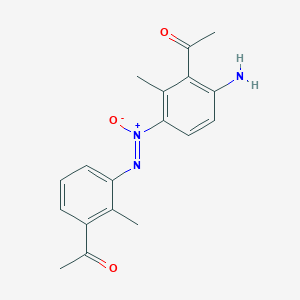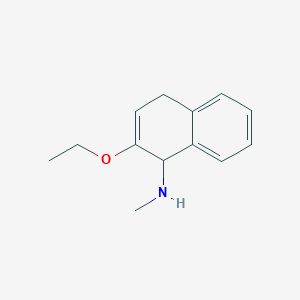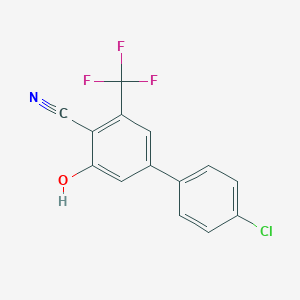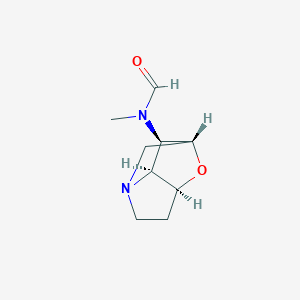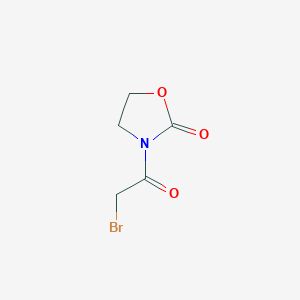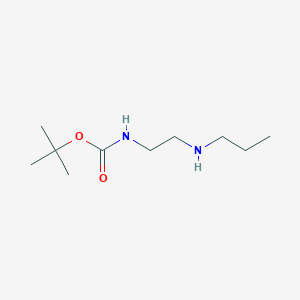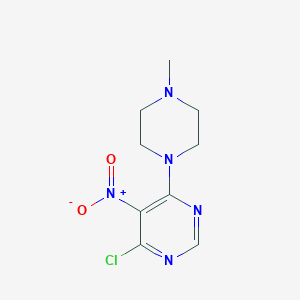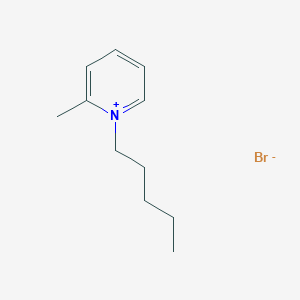
2-Methyl-1-pentylpyridin-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-pentylpyridin-1-ium bromide, also known as MPP+, is a chemical compound that has gained attention due to its potential applications in scientific research. MPP+ is a neurotoxin that can selectively damage dopaminergic neurons, making it a useful tool for studying Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-pentylpyridin-1-ium;bromide+ has been widely used in scientific research as a tool to selectively damage dopaminergic neurons, which are responsible for producing dopamine in the brain. This makes 2-Methyl-1-pentylpyridin-1-ium;bromide+ a useful model for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 2-Methyl-1-pentylpyridin-1-ium;bromide+ has also been used to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Wirkmechanismus
2-Methyl-1-pentylpyridin-1-ium;bromide+ works by selectively entering dopaminergic neurons through the dopamine transporter. Once inside the neuron, 2-Methyl-1-pentylpyridin-1-ium;bromide+ is converted to its toxic form, which causes damage to the mitochondria and leads to cell death. This selective toxicity makes 2-Methyl-1-pentylpyridin-1-ium;bromide+ a valuable tool for studying Parkinson's disease, as it mimics the loss of dopaminergic neurons that occurs in the disease.
Biochemische Und Physiologische Effekte
2-Methyl-1-pentylpyridin-1-ium;bromide+ has been shown to cause a decrease in dopamine levels, as well as an increase in reactive oxygen species and oxidative stress. These effects can lead to mitochondrial dysfunction and cell death, which are characteristic of Parkinson's disease. 2-Methyl-1-pentylpyridin-1-ium;bromide+ has also been shown to cause changes in gene expression and protein levels, which can provide insights into the underlying mechanisms of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1-pentylpyridin-1-ium;bromide+ in lab experiments is its selective toxicity, which allows researchers to study the effects of dopaminergic neuron loss without affecting other types of neurons. 2-Methyl-1-pentylpyridin-1-ium;bromide+ is also relatively easy to synthesize and can be used in a variety of experimental setups. However, 2-Methyl-1-pentylpyridin-1-ium;bromide+ has some limitations, including its potential toxicity to researchers and the need for specialized equipment and safety precautions.
Zukünftige Richtungen
There are several future directions for 2-Methyl-1-pentylpyridin-1-ium;bromide+ research, including the development of new 2-Methyl-1-pentylpyridin-1-ium;bromide+ analogs with different selectivity and toxicity profiles. Researchers are also exploring the use of 2-Methyl-1-pentylpyridin-1-ium;bromide+ in combination with other compounds to better mimic the complex nature of neurological disorders. Additionally, 2-Methyl-1-pentylpyridin-1-ium;bromide+ research may provide insights into the development of new treatments for Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, 2-Methyl-1-pentylpyridin-1-ium bromide, or 2-Methyl-1-pentylpyridin-1-ium;bromide+, is a valuable tool for studying Parkinson's disease and other neurological disorders. Its selective toxicity and ability to mimic the loss of dopaminergic neurons make it a useful model for understanding the underlying mechanisms of these diseases. While there are some limitations to its use, 2-Methyl-1-pentylpyridin-1-ium;bromide+ research has the potential to provide important insights into the development of new treatments for neurological disorders.
Synthesemethoden
2-Methyl-1-pentylpyridin-1-ium;bromide+ can be synthesized through a multi-step process involving the reaction of 2-methylpyridine with pentyl bromide, followed by oxidation and quaternization. The final product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
148292-41-5 |
|---|---|
Produktname |
2-Methyl-1-pentylpyridin-1-ium;bromide |
Molekularformel |
C11H18BrN |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
2-methyl-1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-3-4-6-9-12-10-7-5-8-11(12)2;/h5,7-8,10H,3-4,6,9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WUGXMQKRNVELEX-UHFFFAOYSA-M |
SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
Kanonische SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
Synonyme |
PYRIDINIUM, 2-METHYL-1-PENTYL-, BROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



